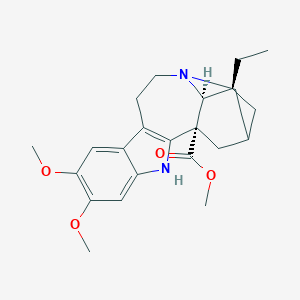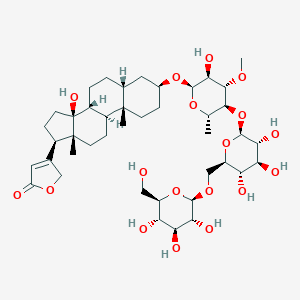
Arténuanine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Arteannuin B has a wide range of scientific research applications, including:
Mécanisme D'action
Arteannuin B exerts its effects through several mechanisms:
Antitumor Activity: Arteannuin B modulates glycolysis in tumor cells and inhibits the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation.
Anti-inflammatory Activity: Arteannuin B inhibits the production of nitric oxide and prostaglandin E2 by down-regulating inducible nitric oxide synthase and cyclooxygenase-2 expression.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.
Cellular Effects
Arteannuin B has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.
Molecular Mechanism
Arteannuin B exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that Arteannuin B may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
Arteannuin B demonstrates changes in its effects over time in laboratory settings. For instance, Arteannuin B-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.
Metabolic Pathways
Arteannuin B is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arteannuin B can be synthesized through various chemical reactions. One common method involves the Michael reaction, where arteannuin B reacts with pharmacophoric amines under mild conditions, such as stirring equimolar amounts of the reagents in methanol at room temperature . Additionally, arteannuin B can be incorporated into polylactic-co-glycolic acid (PLGA) microspheres using a single emulsification method. This method involves preparing the microspheres with a particle size of 69.10 μm, a drug loading of 37.8%, and an encapsulation rate of 85% .
Industrial Production Methods
Industrial production of arteannuin B typically involves the extraction of the compound from the aerial parts of Artemisia annua using chromatography over silica gel with a gradient of ethyl acetate in petroleum ether . This method yields arteannuin B with high purity and is scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Arteannuin B undergoes various chemical reactions, including:
Michael Reactions: Arteannuin B reacts with N-nucleophiles such as substituted piperazines, piperidines, and bicyclic amines under mild conditions.
Oxidation and Reduction: Arteannuin B can be chemically modified through oxidation and reduction reactions to produce derivatives with enhanced biological activity.
Common Reagents and Conditions
Michael Reactions: Methanol is commonly used as the solvent, and the reactions are typically carried out at room temperature.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various amine derivatives of arteannuin B, which have shown increased antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Artemisinin: Another sesquiterpene lactone from Artemisia annua, known for its antimalarial properties.
Dihydroarteannuin B: A derivative of arteannuin B that lacks the unsaturated double bond and is less effective in inhibiting NF-κB activation.
Arteannuin B stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Arteannuin B involves multiple steps, starting with the isolation of artemisinin from Artemisia annua, followed by several chemical reactions to form the final compound.", "Starting Materials": [ "Artemisia annua plant", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Tetrahydrofuran", "Methyl vinyl ketone", "Sodium borohydride", "Acetic acid", "Sodium nitrate", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanesulfonic acid", "Sodium sulfate", "Aluminum oxide" ], "Reaction": [ "Isolation of artemisinin from Artemisia annua plant using sodium hydroxide and hydrochloric acid", "Conversion of artemisinin to dihydroartemisinin using methanol and tetrahydrofuran", "Addition of methyl vinyl ketone to dihydroartemisinin in the presence of sodium borohydride to form an intermediate product", "Cyclization of the intermediate product with acetic acid to form arteannuin A", "Oxidation of arteannuin A with sodium nitrate and sulfuric acid to form arteannuin B", "Purification of arteannuin B using sodium bicarbonate, ethyl acetate, and methanesulfonic acid", "Final purification of arteannuin B using aluminum oxide" ] } | |
Numéro CAS |
50906-56-4 |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |
Clé InChI |
QWQSMEDUZQDVLA-USPGQWGOSA-N |
SMILES isomérique |
C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
SMILES canonique |
CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
Apparence |
Powder |
Pictogrammes |
Irritant |
Synonymes |
arteannuin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one](/img/structure/B207897.png)




![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)
